ethyl (3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the cycloheptane moiety. The final step involves the carbamoylation reaction to introduce the carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene and cycloheptane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE: Unique due to its fused ring structure and carbamate group.
ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}UREA: Similar structure but with a urea group instead of a carbamate.
ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMIDE: Contains an amide group, offering different reactivity and properties.
Uniqueness
The uniqueness of ETHYL N-{3-CARBAMOYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
ethyl N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-12-10(11(14)16)8-6-4-3-5-7-9(8)19-12/h2-7H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
XRCAGNZNURKFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.